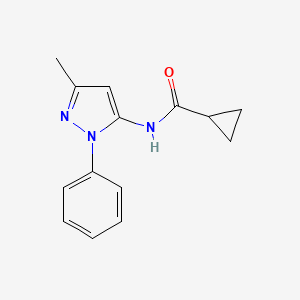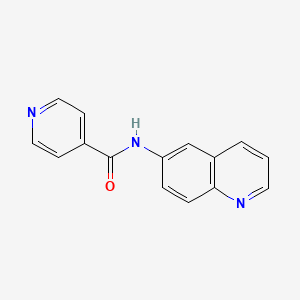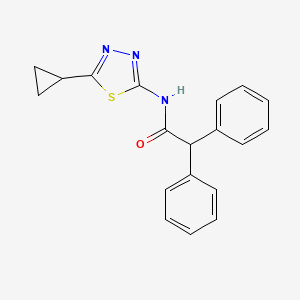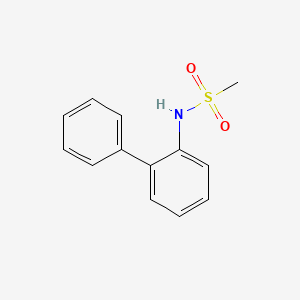
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.
作用機序
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 inhibits NF-κB signaling by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκB, which leads to its degradation and subsequent release of NF-κB. By inhibiting the IKK complex, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 prevents the activation of NF-κB and downstream signaling.
Biochemical and Physiological Effects:
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 induces apoptosis and inhibits proliferation. Inflammation is also reduced by 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One advantage of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 is its specificity for the IKK complex and NF-κB signaling, which makes it a useful tool for studying these pathways. However, one limitation is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations. In addition, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of NF-κB signaling. Finally, the use of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 in preclinical and clinical studies for the treatment of various diseases warrants further investigation.
合成法
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 can be synthesized through a multi-step process starting from 4-bromo-2-butylaniline. The first step involves the reaction of 4-bromo-2-butylaniline with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with 1,1-dioxothiolane-3-thiol to form the desired product, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082.
科学的研究の応用
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking NF-κB signaling. Inflammation is also regulated by NF-κB, and 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to reduce inflammation in various animal models. In autoimmune disorders, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to suppress the production of pro-inflammatory cytokines and alleviate symptoms.
特性
IUPAC Name |
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-5-14(3)16-7-9-17(10-8-16)20-15(4)19(22)21(6-2)18-11-12-25(23,24)13-18/h7-10,14-15,18,20H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYHNMWNDIMSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(C)C(=O)N(CC)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)

![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)


![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)

![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)


![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
